molecular formula C18H11Cl6N3 B14228766 2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 539854-53-0

2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B14228766
CAS No.: 539854-53-0
M. Wt: 482.0 g/mol
InChI Key: GAIXIQROKLDDGK-UHFFFAOYSA-N
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Description

2-(4’-Methyl[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound that features a biphenyl structure with a methyl group at the 4’ position and a triazine ring substituted with two trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves multiple steps. One common method starts with the preparation of 4’-Methyl[1,1’-biphenyl]-4-ylamine, which is then reacted with cyanuric chloride under controlled conditions to form the triazine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methyl[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4’-Methyl[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The biphenyl structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: A simpler biphenyl derivative with a methyl group at the 4 position.

    Trichloromethyl-substituted triazines: Compounds with similar triazine rings but different substituents.

Uniqueness

2-(4’-Methyl[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the combination of its biphenyl and triazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

539854-53-0

Molecular Formula

C18H11Cl6N3

Molecular Weight

482.0 g/mol

IUPAC Name

2-[4-(4-methylphenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C18H11Cl6N3/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14-25-15(17(19,20)21)27-16(26-14)18(22,23)24/h2-9H,1H3

InChI Key

GAIXIQROKLDDGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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